molecular formula C9H18N2O B2472797 8-Methyl-1,8-diazaspiro[4.5]decan-3-ol CAS No. 1892490-96-8

8-Methyl-1,8-diazaspiro[4.5]decan-3-ol

Cat. No. B2472797
CAS RN: 1892490-96-8
M. Wt: 170.256
InChI Key: HWDMFRVBKFNOCA-UHFFFAOYSA-N
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Description

“8-Methyl-1,8-diazaspiro[4.5]decan-3-ol” is a chemical compound with the CAS Number: 1892490-96-8 . It has a molecular weight of 170.25 . It is in the form of an oil .


Synthesis Analysis

The synthesis of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one was reported . The synthetic equivalents, which showed anti-ulcer activity in previously prepared compounds , were selected for the syntheses of the spirocompounds . The spiro-compounds were synthesized via one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux using a Dean–Stark trap to remove water . The compounds were isolated from the reaction mixture by column chromatography in 27 – 60% yields .


Molecular Structure Analysis

The IUPAC name of the compound is 8-methyl-1,8-diazaspiro[4.5]decan-3-ol . The InChI code is 1S/C9H18N2O/c1-11-4-2-9(3-5-11)6-8(12)7-10-9/h8,10,12H,2-7H2,1H3 .


Physical And Chemical Properties Analysis

The compound is in the form of an oil . It is stored at a temperature of 4 degrees Celsius .

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . The precautionary statements associated with the compound are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

8-methyl-1,8-diazaspiro[4.5]decan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-11-4-2-9(3-5-11)6-8(12)7-10-9/h8,10,12H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDMFRVBKFNOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)CC(CN2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyl-1,8-diazaspiro[4.5]decan-3-ol

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